REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-])=O)[N:6]([CH3:8])[CH3:7].[C:15](OCC)(=[O:17])C>[Pd]>[CH3:15][O:17][C:4]1[CH:3]=[C:11]([NH2:12])[CH:10]=[CH:9][C:5]=1[N:6]([CH3:7])[CH3:8]
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N(C)C)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Type
|
CUSTOM
|
Details
|
was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through a short pad of celite
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)N)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |